Product packaging for Oxethazaine-d6(Cat. No.:)

Oxethazaine-d6

Cat. No.: B12420108
M. Wt: 473.7 g/mol
InChI Key: FTLDJPRFCGDUFH-SCPKHUGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxethazaine-d6, with the molecular formula C28H35D6N3O3 and a molecular weight of 473.68, is a deuterium-labeled analog of Oxethazaine (also known as Oxetacaine) intended for research applications . This compound is a stable isotope-labeled standard, which is essential for quantitative mass spectrometry-based analyses, such as in pharmacokinetic and metabolic stability studies . Oxethazaine is a potent surface anesthetic with a unique mechanism of action. It remains in its unionized, active form even at low pH levels, allowing it to exert a strong local anesthetic effect directly on the gastric mucosa . Its primary research value lies in its use as an internal standard to ensure accurate measurement of non-labeled Oxethazaine in complex biological matrices, improving the precision and reliability of analytical data . Researchers utilize this compound in mass spectrometry to study the original drug's absorption and metabolism. Oxethazaine is known to be extensively metabolized in the liver, producing primary metabolites like beta-hydroxy-mephentermine and beta-hydroxy-phentermine . The product is supplied for analytical purposes, including method development and validation (AMV), and Quality Control (QC) applications, and is strictly for Research Use Only . It should be stored in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41N3O3 B12420108 Oxethazaine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H41N3O3

Molecular Weight

473.7 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChI Key

FTLDJPRFCGDUFH-SCPKHUGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Deuteration with Transition Metal Catalysts

Deuteration via catalytic hydrogen-deuterium (H-D) exchange is a cornerstone method for synthesizing oxethazaine-d6. Palladium (Pd) and rhodium (Rh) catalysts are commonly employed under high-pressure deuterium gas (D$$2$$). For instance, a mixture of oxethazaine precursor, Pd/C (10 wt%), and Rh/C (5 wt%) in a 2-propanol (2-PrOH)/D$$2$$O solvent system undergoes reaction at 180°C for 48 hours. This method achieves a deuteration efficiency of 64–77% at α-positions, though NH$$_2$$ groups often remain under-deuterated due to kinetic limitations.

Table 1: Catalytic Deuteration Parameters

Catalyst System Solvent Temperature (°C) Time (h) Deuteration Efficiency (%)
Pd/C + Rh/C 2-PrOH/D$$_2$$O 180 48 64–77
Pd/Al$$2$$O$$3$$ D$$_2$$O 150 24 58–62

Base-Mediated Deuteration Using DMSO-d$$_6$$

A metal-free approach utilizes dimethyl sulfoxide-d$$6$$ (DMSO-d$$6$$) as both solvent and deuterium source. Oxethazaine is dissolved in DMSO-d$$_6$$ with a superbase (e.g., potassium tert-butoxide), enabling H-D exchange at acidic protons (e.g., amine and aromatic positions). This method achieves >90% deuteration at β-carbons but requires rigorous exclusion of moisture.

Key Reaction Pathway

  • Deprotonation : Base abstracts acidic protons, forming a resonance-stabilized anion.
  • Deuterium Transfer : D$$^+$$ from DMSO-d$$_6$$ replaces hydrogen, restoring aromaticity.

Multi-Step Synthesis from Deuterated Precursors

Deuterated n-Octanamide Intermediate

Deuterated n-octanamide serves as a critical precursor. Synthesized via catalytic deuteration of n-octanamide with Pd/C and D$$2$$O at 160°C, this intermediate is reduced to 1-octylamine-d$${15}$$ using LiAlD$$_4$$ in tetrahydrofuran (THF). Subsequent functionalization yields this compound with 91.7% isotopic purity.

Table 2: Intermediate Synthesis Conditions

Step Reagents Temperature (°C) Yield (%)
n-Octanamide deuteration Pd/C, Rh/C, D$$_2$$O 160 64.3
Reduction to 1-octylamine LiAlD$$_4$$, THF 70 91.7

Purification and Analytical Validation

Chromatographic Separation

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/D$$_2$$O mobile phase. Isotopic purity is confirmed by:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors molecular ion clusters (M, M+1, M+2).
  • $$^2$$H NMR Spectroscopy : Quantifies deuterium incorporation at specific positions.

Table 3: Analytical Parameters

Technique Column/Parameters Detection Limit
GC-MS DB-5MS, 30 m × 0.25 mm ID 0.1 ppm
$$^2$$H NMR 400 MHz, CDCl$$_3$$ 0.5 mol%

Challenges and Optimization Strategies

Incomplete Deuteration at NH$$_2$$ Groups

The NH$$_2$$ group in this compound resists deuteration under standard conditions due to low acidity. Solutions include:

  • Acidic Deuteration : Treatment with DCl in D$$_2$$O at 100°C for 6 hours.
  • Enzyme-Catalyzed Exchange : Lipases in deuterated buffers enhance NH deuteration.

Isotopic Dilution in Protic Solvents

Traces of H$$_2$$O or alcohols cause back-exchange, reducing deuteration efficiency. Mitigation involves:

  • Strict Anhydrous Conditions : Use of molecular sieves and gloveboxes.
  • Lyophilization : Freeze-drying under vacuum to remove residual protons.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous-flow reactors for scalable deuteration. Key parameters:

  • Pressure : 50–100 bar D$$_2$$.
  • Residence Time : 2–4 hours.
  • Catalyst Recycling : Pd/C is recovered via filtration, reducing costs.

Emerging Techniques

Plasma-Enhanced Deuteration

Non-thermal plasma activates D$$_2$$ at room temperature, enabling deuteration of heat-sensitive intermediates.

Photocatalytic Methods

Visible-light-driven catalysts (e.g., TiO$$_2$$-doped Au) promote selective H-D exchange under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Oxethazaine-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxethazaine oxides, while reduction may produce reduced oxethazaine derivatives.

Scientific Research Applications

Pharmacological Applications

Mechanism of Action
Oxethazaine functions as a potent local anesthetic and antacid. It inhibits gastric acid secretion by suppressing gastrin secretion while also providing local anesthetic effects on the gastric mucosa. Its unique chemical structure allows it to penetrate cell membranes effectively, diminishing sensory nerve impulse conduction and reducing sodium ion permeability in the cell membrane .

Clinical Uses
Oxethazaine is commonly used in combination with other compounds to treat conditions such as:

  • Gastritis
  • Peptic ulcer disease
  • Heartburn
  • Esophagitis
  • Anorexia

The efficacy of oxethazaine has been noted to be significantly higher than that of traditional anesthetics like lignocaine and cocaine, making it a valuable option in clinical settings .

Behavioral Studies

Recent studies have investigated the potential abuse liability of oxethazaine, particularly in relation to its metabolites such as phentermine. Research conducted on animal models has shown that while phentermine induces significant rewarding effects, oxethazaine does not exhibit similar properties. This suggests that oxethazaine may not have abuse potential or that its metabolism does not lead to pharmacologically active levels of psychostimulants .

Case Study Insights
In a comparative study, rats administered with oxethazaine did not demonstrate conditioned place preference or self-administration behaviors associated with phentermine, indicating a lack of dependence potential related to oxethazaine ingestion .

Analytical Applications

Metabolite Detection
Oxethazaine-d6 serves as a reference standard in analytical chemistry for detecting metabolites in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor the presence of oxethazaine metabolites in plasma and hair samples. This is particularly relevant for distinguishing between chronic users of oxethazaine and phentermine .

Research Methodologies

Methodology Application Details
Liquid ChromatographyMetabolite analysisUsed for detecting oxethazaine metabolites in biological samples .
Behavioral ExperimentsAbuse potential studiesAssessed through conditioned place preference and self-administration tests .
Pharmacological TestingEfficacy comparisonEvaluated against traditional anesthetics like lignocaine .

Mechanism of Action

Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing local anesthesia. It achieves this by suppressing gastrin secretion and exerting a local anesthetic effect on the gastric mucosa. The compound’s effectiveness in acidic environments is due to its weak base nature, which remains non-ionized at low pH levels .

Comparison with Similar Compounds

Structural Comparison

Oxethazaine-d6 shares structural motifs with heterocyclic compounds described in the evidence, particularly thiazolidinones, quinazolinones, and oxadiazines (Table 1). Key similarities include:

  • Nitrogen-containing cores: Like compounds 6m, 6n, and 6o from , this compound likely features a thiazolidinone or related heterocycle, which is critical for biological activity .
  • Deuterium substitution: Compared to non-deuterated analogs (e.g., oxethazaine), the isotopic substitution in this compound alters molecular weight (Δ ~6 Da) without significantly affecting electronic properties, making it distinguishable in mass spectrometry .

Table 1: Structural Features of this compound and Analogous Compounds

Compound Core Structure Key Substituents Deuterium Positions Molecular Weight (g/mol)
This compound Hypothetical heterocycle Likely aryl/alkyl groups 6 (positions unknown) ~350–400*
Compound 6m Thiazolidinone Benzo[d][1,3]dioxolyl, phenyl None 532.56
Compound 6o Thiazolidinone Phenylallylidene, phenyl None 510.62
1,2,5-Oxadiazine (6a-e) Oxadiazine Varied aryl groups None 280–320

*Estimated based on structural analogs.

Analytical and Pharmacological Comparison
  • NMR spectroscopy: this compound’s deuterium atoms reduce signal splitting in ¹H-NMR, simplifying spectral interpretation compared to non-deuterated oxethazaine. For example, deuterated solvents like DMSO-d6 () are routinely used to suppress solvent peaks, a principle applicable to this compound .
  • This property is shared with deuterated drugs like Deutetrabenazine .

Table 3: Pharmacokinetic and Analytical Properties

Property This compound Non-deuterated Oxethazaine Compound 6m
Half-life (in vitro) Increased* Standard Not reported
NMR resolution Enhanced (¹H) Standard Standard
Mass spec detection Distinct isotopic pattern Single peak Single peak

*Theorized based on deuterium’s kinetic isotope effect.

Therapeutic and Functional Comparison

While lists compounds with diverse therapeutic applications (e.g., DIOXAZEPINE as a sedative, DIPHENHYDRAMINE as an antihistamine), this compound’s primary role is likely analytical rather than therapeutic.

Biological Activity

Oxethazaine-d6, a deuterium-labeled derivative of oxethazaine, is an acid-resistant, orally active analgesic agent primarily used for pain relief in conditions such as peptic ulcer disease and esophagitis. This compound has garnered attention due to its unique pharmacokinetic properties attributed to deuteration, which can influence drug metabolism and efficacy.

Property Value
CAS Number 1346603-51-7
Molecular Formula C28_{28}H35_{35}D6_{6}N3_{3}O3_{3}
Molecular Weight 473.68 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Oxethazaine functions primarily as a local anesthetic by blocking sodium channels, which inhibits the initiation and conduction of nerve impulses. This mechanism is crucial in alleviating pain associated with gastrointestinal disorders. The presence of deuterium in this compound may alter its interaction with metabolic enzymes, potentially leading to enhanced therapeutic effects or reduced side effects compared to its non-deuterated counterpart .

Pharmacokinetics

Research indicates that the incorporation of deuterium can modify the pharmacokinetic profile of drugs. In the case of this compound, studies suggest that it may exhibit altered absorption rates and half-lives due to changes in metabolic pathways. Deuterated compounds often show increased stability against metabolic degradation, which can enhance their bioavailability and prolong their action in the body .

Inhibitory Effects on Drug Metabolism

A significant study explored the inhibitory effects of oxethazaine on cytochrome P450 enzymes, particularly CYP3A4, which is crucial for the metabolism of many drugs. The findings demonstrated that oxethazaine could inhibit midazolam metabolism in rats, suggesting potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 . This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful monitoring and dosage adjustments.

Case Studies

  • Inhibitory Effect on Midazolam Metabolism : A study conducted on rats showed that oxethazaine significantly inhibited the metabolism of midazolam, a common sedative. This effect raises concerns about possible interactions when used with other CYP3A4 substrates .
  • Impact on Gastrointestinal Drug Metabolism : Another investigation assessed the inhibitory effects of various gastrointestinal drugs, including oxethazaine, on CYP activities in human liver microsomes. The results indicated that oxethazaine had notable inhibitory effects, highlighting its potential impact on drug metabolism in clinical settings .

Research Findings

Recent research has focused on the implications of using deuterated compounds like this compound in drug development:

  • Enhanced Stability : Deuterated analogs often exhibit improved metabolic stability, which can lead to prolonged therapeutic effects and reduced dosing frequency.
  • Altered Pharmacodynamics : The presence of deuterium may influence receptor binding characteristics and overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.